

# Comspan chemical composition and properties

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An In-depth Technical Guide to Self-Curing Composite Resin Luting Cements: A Representative Analysis Based on **Comspan**

Disclaimer: This technical guide provides a detailed overview of the chemical composition, properties, and relevant experimental methodologies for self-curing composite resin luting cements. While the topic was initiated by an interest in "**Comspan**," a specific product from Dentsply Sirona, detailed proprietary information regarding its exact formulation is not publicly available. Therefore, this document is based on the general chemistry and properties of Bis-GMA based, two-paste, self-curing dental cements, a category to which **Comspan** belongs.<sup>[1]</sup><sup>[2]</sup> The information presented here is intended for researchers, scientists, and drug development professionals.

## Introduction

Self-curing composite resin luting cements are a cornerstone of modern dentistry, particularly for the permanent cementation of metal-based restorations such as resin-bonded retainers (e.g., Maryland bridges).<sup>[2]</sup> These materials are typically supplied as a two-paste system, a base and a catalyst, which upon mixing, undergo a free-radical polymerization reaction at ambient temperature to form a hard, durable cement. Their formulation is centered around a Bis-GMA (bisphenol A-glycidyl methacrylate) resin matrix, which provides excellent mechanical properties and adhesion to both etched enamel and treated metal surfaces.

## Chemical Composition

The chemical composition of self-curing composite resin luting cements is a complex mixture of monomers, fillers, and a redox initiator system. While the precise formulation of **Comspan** is

proprietary, a representative composition can be detailed based on the common components of this class of dental materials.

## Resin Matrix

The organic matrix is primarily composed of dimethacrylate monomers that polymerize to form a cross-linked polymer network.

- **Bis-GMA (Bisphenol A-glycidyl methacrylate):** This is the foundational monomer in many dental composites and cements. Its rigid aromatic backbone provides high strength and stiffness to the cured cement.
- **Diluent Monomers:** Due to the high viscosity of Bis-GMA, lower viscosity monomers are added to improve handling characteristics and to increase the degree of conversion during polymerization. Common diluents include:
  - **TEGDMA (Triethylene glycol dimethacrylate)**
  - **UDMA (Urethane dimethacrylate)**
  - **HEMA (2-hydroxyethyl methacrylate)**

## Inorganic Filler

Inorganic fillers are incorporated into the resin matrix to improve mechanical properties, reduce polymerization shrinkage, and enhance radiopacity.

- **Filler Type:** Typically consists of finely ground glasses (e.g., barium silicate, strontium silicate) or silica particles.
- **Surface Treatment:** The filler particles are surface-treated with a silane coupling agent (e.g.,  $\gamma$ -methacryloxypropyltrimethoxysilane) to create a covalent bond between the inorganic filler and the organic resin matrix. This bonding is crucial for the overall strength and durability of the cement.

## Initiator System

The self-curing mechanism is based on a redox (reduction-oxidation) reaction between components in the base and catalyst pastes.

- Catalyst Paste: Contains an oxidizing agent, typically benzoyl peroxide (BPO).
- Base Paste: Contains a reducing agent, which is usually a tertiary amine (e.g., N,N-dimethyl-p-toluidine or a derivative).

When the two pastes are mixed, the tertiary amine reacts with the benzoyl peroxide to generate free radicals, which initiate the polymerization of the methacrylate monomers.

## Other Components

- Inhibitors: Small amounts of inhibitors, such as butylated hydroxytoluene (BHT), are added to prevent premature polymerization and ensure adequate shelf life.
- Pigments: Metal oxides (e.g., iron oxides, titanium dioxide) are added in small quantities to control the shade and opacity of the cement.

Table 1: Representative Chemical Composition of a Self-Curing Composite Resin Luting Cement

Component Category	Chemical Species	Function
Resin Matrix	Bisphenol A-glycidyl methacrylate (Bis-GMA)	Primary structural monomer
Triethylene glycol dimethacrylate (TEGDMA)	Diluent monomer, cross-linker	
Inorganic Filler	Barium silicate or Strontium silicate	Reinforcement, radiopacity
Coupling Agent	$\gamma$ -methacryloxypropyltrimethoxysilane ( $\gamma$ -MPTS)	Bonds filler to resin matrix
Initiator System	Benzoyl Peroxide (BPO) (in Catalyst Paste)	Oxidizing agent, free radical source
Tertiary Amine (e.g., DMAM) (in Base Paste)	Reducing agent, activator	
Additives	Butylated hydroxytoluene (BHT)	Polymerization inhibitor, stabilizer
Iron Oxides, Titanium Dioxide	Pigments for shade control	

## Physicochemical and Mechanical Properties

The properties of self-curing composite resin luting cements are critical to their clinical success. These properties are determined by the specific formulation of the cement.

Table 2: Typical Properties of Self-Curing Composite Resin Luting Cements

Property	Typical Value Range	Significance
Compressive Strength	150 - 250 MPa	Resistance to masticatory forces
Flexural Strength	80 - 130 MPa	Resistance to bending forces
Film Thickness	< 25 $\mu\text{m}$	Allows for precise seating of the restoration
Water Sorption	20 - 40 $\mu\text{g}/\text{mm}^3$	Low sorption indicates good hydrolytic stability
Solubility	< 5 $\mu\text{g}/\text{mm}^3$	Low solubility prevents dissolution in oral fluids
Working Time at 23°C	2 - 4 minutes	Time available for mixing and seating the restoration
Setting Time at 37°C	5 - 8 minutes	Time to achieve initial hardness in the mouth

## Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the properties of self-curing composite resin luting cements.

### Determination of Working and Setting Time (ISO 4049)

- Materials: Stopwatch, temperature and humidity-controlled chamber ( $23\pm1^\circ\text{C}$ ,  $50\pm5\%$  relative humidity for working time;  $37\pm1^\circ\text{C}$  for setting time), nylon filaments.
- Procedure:
  - Dispense equal amounts of base and catalyst pastes onto a mixing pad.
  - Start the stopwatch and mix the pastes for the manufacturer-recommended time (typically 30 seconds).

- **Working Time:** Periodically touch a clean nylon filament to the surface of the mixed cement. The working time is the point at which the cement no longer forms a continuous filament when the probe is lifted.
- **Setting Time:** Transfer the mixed cement to a 37°C environment. The setting time is determined by the point at which a standard indenter (e.g., Gilmore needle) no longer leaves a visible mark on the cement surface.

## Compressive and Flexural Strength Testing (ISO 4049)

- **Specimen Preparation:**
  - Mix the cement and place it into stainless steel molds (e.g., 4 mm diameter x 6 mm height for compressive strength; 2 mm x 2 mm x 25 mm for flexural strength).
  - Cover the molds with glass slides and apply pressure to extrude excess material.
  - Allow the specimens to set at 37°C for the manufacturer-recommended time.
  - Store the cured specimens in distilled water at 37°C for 24 hours before testing.
- **Testing:**
  - **Compressive Strength:** Load the cylindrical specimens axially in a universal testing machine at a crosshead speed of 1 mm/min until fracture.
  - **Flexural Strength:** Subject the bar-shaped specimens to a three-point bending test in a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.

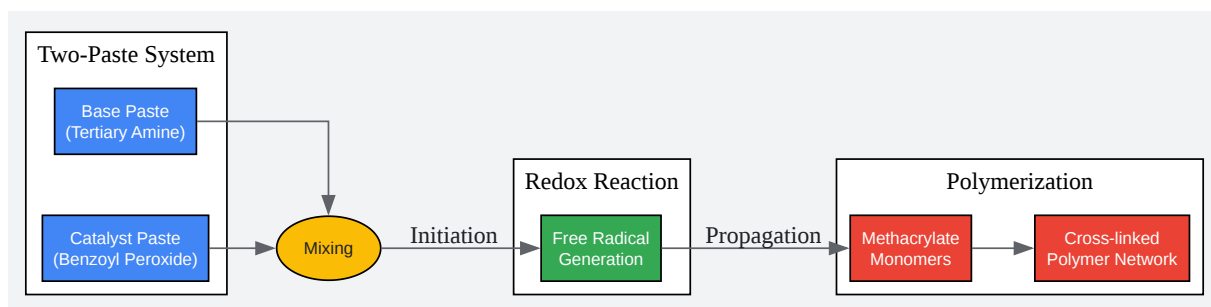
## Water Sorption and Solubility Testing (ISO 4049)

- **Specimen Preparation:** Prepare disc-shaped specimens (e.g., 15 mm diameter x 1 mm thickness).
- **Procedure:**
  - Store the specimens in a desiccator until a constant mass ( $m_1$ ) is achieved.

- Immerse the specimens in distilled water at 37°C for 7 days.
- Remove the specimens, blot dry, and weigh to obtain the mass after water sorption (m2).
- Return the specimens to the desiccator until a constant mass (m3) is re-established.
- Calculations:
  - Water Sorption (Wsp):  $Wsp = (m2 - m3) / V$  (where V is the volume of the specimen)
  - Solubility (Wsl):  $Wsl = (m1 - m3) / V$

## Visualizations

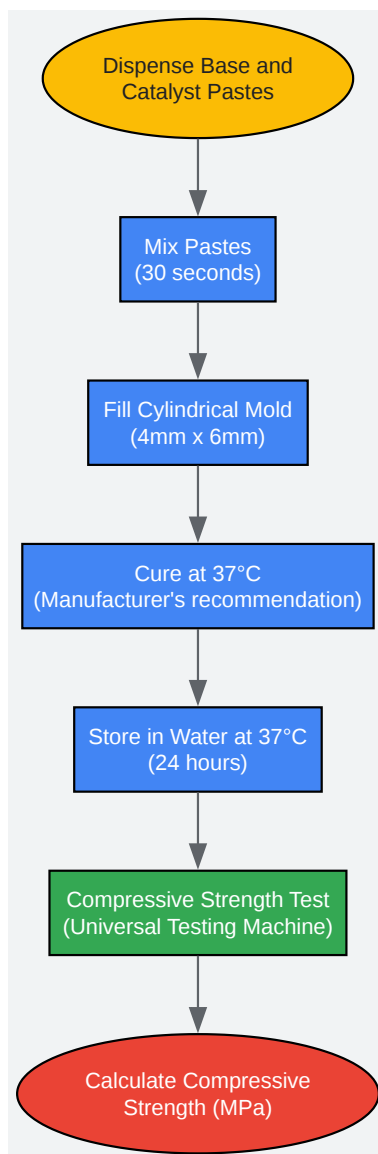
### Signaling Pathway: Redox Initiation of Polymerization



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Caption: Redox initiation pathway for self-curing resin cements.

### Experimental Workflow: Compressive Strength Testing

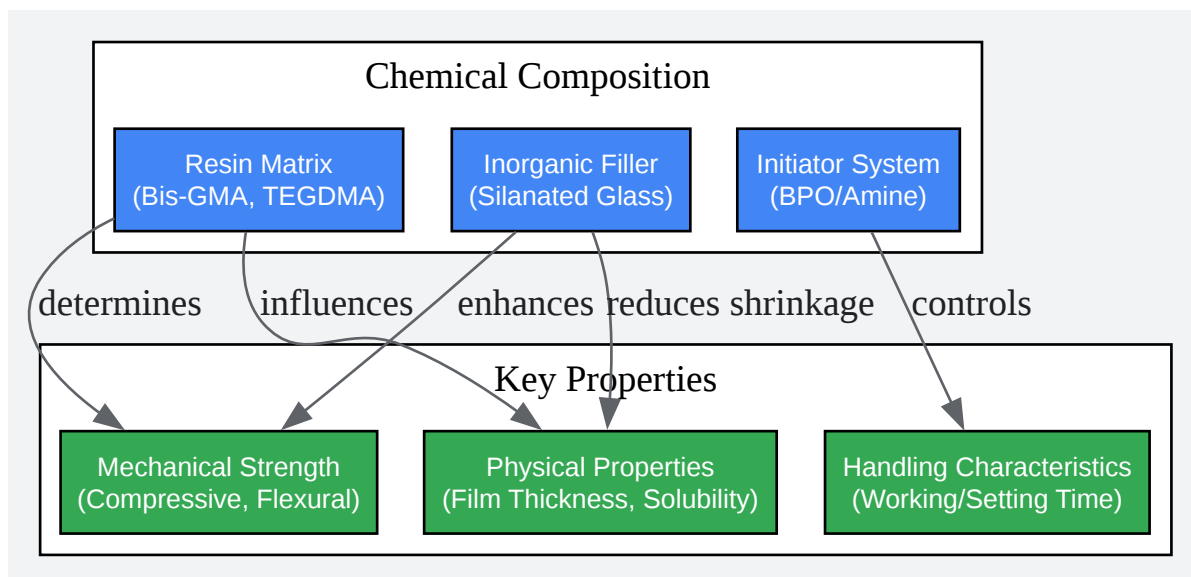


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Caption: Workflow for determining the compressive strength of dental cement.

## Logical Relationship: Composition and Properties





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Caption: Relationship between chemical composition and key properties.

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## References

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